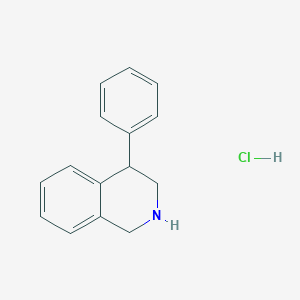

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de 4-phényl-1,2,3,4-tétrahydroisoquinoléine est un composé chimique de formule moléculaire C15H15N·HCl et d'une masse molaire de 245,75 g/mol . Il appartient à la classe des alcaloïdes isoquinoléiniques, connus pour leurs diverses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de 4-phényl-1,2,3,4-tétrahydroisoquinoléine peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de Pictet-Spengler, où la phényléthylamine réagit avec un aldéhyde en présence d'un catalyseur acide pour former le noyau tétrahydroisoquinoléine . Une autre méthode comprend la réaction de Bischler-Napieralski, qui implique la cyclisation d'un dérivé N-acyl de la β-phényléthylamine en présence d'un agent déshydratant tel que l'oxychlorure de phosphore (POCl3) ou le chlorure de zinc (ZnCl2) .

Méthodes de production industrielle : La production industrielle de chlorhydrate de 4-phényl-1,2,3,4-tétrahydroisoquinoléine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le choix des réactifs et des catalyseurs, ainsi que la température et la durée de la réaction, sont soigneusement contrôlés pour maximiser l'efficacité et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de 4-phényl-1,2,3,4-tétrahydroisoquinoléine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de la tétrahydroisoquinoléine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire divers analogues de la tétrahydroisoquinoléine .

Applications De Recherche Scientifique

Neurotransmission Modulation

4-PTIQ has been identified as an inhibitor of dopamine release, particularly in the context of methamphetamine-induced dopamine release. Research indicates that 4-PTIQ can reduce ambulation induced by methamphetamine in animal models, suggesting its potential as a therapeutic agent for conditions associated with dopaminergic dysregulation, such as addiction and schizophrenia .

Antagonistic Properties

Studies have demonstrated that 4-PTIQ exhibits antagonistic properties against methamphetamine. For instance, administration of 4-PTIQ (5 mg/kg) significantly reduced the ambulation induced by methamphetamine (0.5 mg/kg) in rats. This indicates its potential role in treating stimulant addiction by modulating dopaminergic activity .

Neuroprotective Effects

The compound has shown promise in neuroprotection against various neurodegenerative disorders. Its structural analogs have been studied for their ability to exert protective effects on neuronal cells and mitigate the progression of diseases like Alzheimer's and Parkinson's .

Case Study 1: Dopamine Release Inhibition

In a study examining the effects of 4-PTIQ on dopamine release, it was found that the compound inhibited dopamine release induced by methamphetamine without eliciting ambulation on its own. This suggests that while it does not activate dopaminergic pathways independently, it can effectively counteract overstimulation caused by external agents .

Case Study 2: Behavioral Impact in Animal Models

Research involving rodents demonstrated that 4-PTIQ administration led to a significant reduction in hyperactivity typically induced by psychostimulants. The study highlighted the compound's potential utility in developing treatments for attention-deficit hyperactivity disorder (ADHD) and other behavioral disorders linked to dopaminergic dysfunction .

Structural Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely related to their structural characteristics. Variations in substitution patterns on the isoquinoline ring can significantly influence their pharmacological properties. For example, modifications at specific positions have been linked to enhanced neuroprotective effects and improved receptor affinity .

Summary of Applications

| Application Area | Description |

|---|---|

| Neurotransmission | Inhibits dopamine release; potential treatment for addiction and schizophrenia. |

| Antagonistic Properties | Reduces effects of methamphetamine; potential use in stimulant addiction therapies. |

| Neuroprotection | Protects neuronal cells; potential applications in Alzheimer's and Parkinson's disease. |

| Behavioral Modulation | Reduces hyperactivity in animal models; implications for ADHD treatments. |

Mécanisme D'action

The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine receptors, which play a crucial role in its neuroprotective and neurotoxic effects . The compound can also interact with other cellular targets, leading to diverse biological activities .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog used in organic synthesis and medicinal chemistry.

Uniqueness: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 4-position enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Activité Biologique

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is a compound of significant interest due to its biological activities, particularly in the context of neuropharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Weight : 245.75 g/mol

- Chemical Structure : 4-PTIQ is characterized by a tetrahydroisoquinoline backbone with a phenyl group at the 4-position.

4-PTIQ has been identified primarily as an inhibitor of dopamine release induced by methamphetamine. This inhibition suggests a potential role in modulating dopaminergic signaling, which is crucial in various neuropsychiatric disorders.

Key Findings:

- In studies involving rat models, 4-PTIQ was shown to inhibit methamphetamine-induced dopamine release in the nucleus accumbens without affecting the dopamine levels elevated by high concentrations of other uptake inhibitors like cocaine and nomifensine .

- The compound's selectivity for the (4S)-enantiomer has been linked to its biological activity, highlighting the importance of stereochemistry in its pharmacological effects .

Biological Activity Overview

Case Studies and Research Findings

- Dopamine Release Inhibition :

-

Neurotoxicity Assessment :

- Research involving 3D neurosphere cultures indicated that certain tetrahydroisoquinolines could either exacerbate or mitigate neurotoxic effects depending on their specific structure. While some THIQs are neurotoxic, others like 4-PTIQ may offer protective benefits, particularly through antioxidant mechanisms .

- Stereochemical Influence :

Therapeutic Implications

Given its inhibitory effects on dopamine release and potential neuroprotective properties, 4-PTIQ may have therapeutic applications in treating:

- Addiction Disorders : By modulating dopaminergic activity.

- Neurodegenerative Diseases : Due to its antioxidant properties and ability to protect against oxidative stress.

Propriétés

IUPAC Name |

4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCOJKPDBCMVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed by its crystal structure?

A1: The crystal structure analysis of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, as reported in the study [], highlights several important structural details:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.